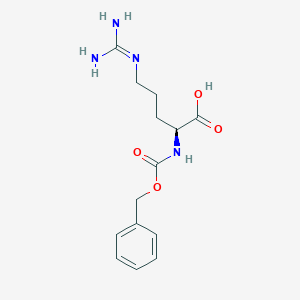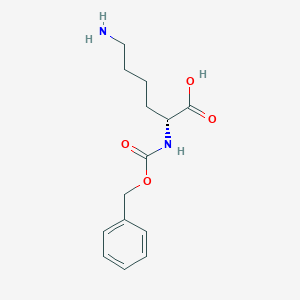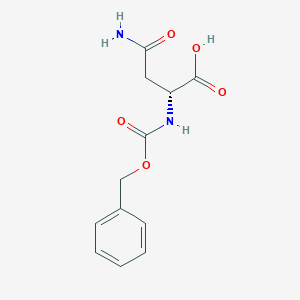![molecular formula C15H14N2O4S B554841 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid CAS No. 2688-22-4](/img/structure/B554841.png)
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid is an organic compound with a complex structure that includes a nitrophenyl group, a sulfanylamino group, and a phenylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the nitrophenyl and sulfanylamino intermediatesThe final step involves the coupling of these intermediates with a phenylpropanoic acid derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The nitrophenyl and sulfanylamino groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid derivatives: These compounds have similar structures but with different substituents on the phenyl or propanoic acid groups.
Other nitrophenyl compounds: Compounds with a nitrophenyl group but different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2688-22-4 |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14N2O4S/c18-15(19)12(10-11-6-2-1-3-7-11)16-22-14-9-5-4-8-13(14)17(20)21/h1-9,12,16H,10H2,(H,18,19) |
Clave InChI |
JPFBMBJXDGJTDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
SMILES isomérico |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Sinónimos |
(2S)-2-{[(2-nitrophenyl)sulfanyl]amino}-3-phenylpropanoicacid; dicha; 2688-22-4; NPS-PHE-OHDCHA; Nps-Phe-OH.DCHA; AM033409 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)












